1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-3-8(11(13,14)15)7-10(9)16-5-1-2-6-16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWHTWIYGCPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232985 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383137-53-9 | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or a base like sodium hydroxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various chemical reactions, including:
Electrophilic Substitution: The pyrrole ring is highly reactive towards electrophiles, allowing for substitution reactions at the nitrogen or carbon atoms.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dione derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitronium ions can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated pyrrole derivatives.
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Reduced pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Research has shown that compounds with pyrrole moieties exhibit cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that derivatives of 1H-pyrrole can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| Johnson et al. (2021) | A549 (lung cancer) | 8.3 | Inhibition of PI3K/Akt pathway |
Antimicrobial Properties
Another significant application is in antimicrobial research. The presence of halogens such as chlorine and fluorine in the compound enhances its antimicrobial activity. Studies indicate that 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The trifluoromethyl group contributes to the material's hydrophobicity, making it suitable for applications in coatings and adhesives.
Conductive Polymers
Research has also explored the use of this compound in creating conductive polymers. The incorporation of pyrrole derivatives into polymer matrices can enhance electrical conductivity, which is beneficial for applications in organic electronics, such as sensors and transistors.
Agricultural Chemistry
Pesticide Development
The unique structure of this compound makes it an attractive candidate for pesticide formulation. Its ability to disrupt biological processes in pests can lead to the development of novel insecticides with reduced environmental impact compared to traditional pesticides.
Herbicide Potential
Additionally, studies have indicated that this compound may possess herbicidal properties. Research on its efficacy against specific weed species suggests that it could be developed into a selective herbicide, minimizing damage to crops while effectively controlling unwanted vegetation.
Mechanism of Action
The mechanism of action of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-[2-Carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
- Structure : Features a carboxylic acid group at the 2-position of the pyrrole ring and a 2-carboxy-6-(trifluoromethyl)phenyl substituent.
- Key Differences : The additional carboxylic acid groups enhance hydrogen-bonding capacity, making it suitable for coordination chemistry in catalyst design. Regioselective bromination at Cα’ or Cβ’ positions allows further functionalization .
- Applications: Used in synthesizing stereochemically stable amino alcohol-type catalysts and ligands .
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid
- Structure : Contains a methyl group at the 1-position and a carboxylic acid at the 2-position of the pyrrole ring, with a para-trifluoromethylphenyl group.
- Key Differences: The para-substituted trifluoromethyl group reduces steric hindrance compared to the ortho-substituted chloro group in the target compound.
- Applications : Explored in pharmaceutical intermediates due to its bioactivity-enhancing substituents .
Heterocyclic Complexity and Functionalization
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- Structure : A furan derivative with the same phenyl substituent as the target compound but with an aldehyde functional group.
- Key Differences : The furan ring introduces distinct electronic properties compared to pyrrole, affecting reactivity in nucleophilic additions. The aldehyde group enables condensation reactions for synthesizing Schiff bases or heterocyclic extensions .
- Applications : Used in agrochemical and pharmaceutical synthesis .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole
- Structure : A bis-heterocyclic compound with pyridine and indole moieties, bearing multiple chloro and trifluoromethyl groups.
- Key Differences : Increased structural complexity and conjugation enhance photophysical properties, making it suitable for materials science. The pyridine rings contribute to π-stacking interactions, relevant in optoelectronic applications .
- Applications: Potential use in organic electronics or as a bioactive agent .
Agrochemical and Pharmaceutical Derivatives
Pyraclostrobin Metabolites
- Example : 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
- The hydroxyl group in the metabolite facilitates detoxification pathways, contrasting with the inert halogenated phenyl group in the target compound .
- Applications : Indicates that substituent position (para vs. ortho) significantly impacts metabolic stability and pesticidal efficacy .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Regioselective Functionalization : Bromination of pyrrole derivatives like 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid enables tailored modifications for catalyst design, suggesting similar strategies could apply to the target compound .
- Structural Trade-offs : Simpler pyrrole derivatives (e.g., the target compound) offer synthetic accessibility, while complex heterocycles (e.g., imidazo[1,2-a]pyridines) provide enhanced bioactivity at the cost of synthetic complexity .
Biological Activity
1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring substituted with chloro and trifluoromethyl groups, enhance its lipophilicity and biological activity. This article explores the compound's biological activities, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₇ClF₃N
- Molecular Weight : Approximately 273.64 g/mol
The trifluoromethyl group contributes to the compound's reactivity and interaction with biological targets, making it an interesting candidate for further research in pharmaceuticals.
Biological Activity Overview
Pyrrole derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Some pyrrole derivatives have shown promising antibacterial properties. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL .
- Calcium Channel Blockade : Research indicates that certain pyrrole derivatives may function as calcium channel blockers, which are essential for treating conditions like hypertension and angina .
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity, which is common among many pyrrole derivatives .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Cyclization Reactions : Utilizing various starting materials that allow for the formation of the pyrrole ring.
- Substitution Reactions : Introducing chloro and trifluoromethyl groups through electrophilic aromatic substitution techniques.
These methods are critical for optimizing yield and purity in the synthesis of biologically active compounds.
Study on Antibacterial Activity
A study evaluated several pyrrole derivatives against bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity. Specifically, this compound was noted for its effectiveness against Gram-positive bacteria .
Evaluation of Toxicity
In a toxicity assessment, new pyrrole derivatives were shown to possess low acute toxicity while maintaining significant biological activity. This balance is crucial for developing safe pharmaceutical agents .
In Silico Studies
Computational models have predicted that this compound may interact favorably with various biological targets, including enzymes involved in inflammatory pathways. These predictions support further experimental validation of its therapeutic potential .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Chloro-4-trifluoromethylphenyl)-1H-pyrrole | Structure | Different substitution pattern on the phenyl ring |
| 1-(3-Chloro-5-trifluoromethylphenyl)-1H-pyrrole | Structure | Variation in the position of chlorine |
| 2-(Trifluoromethyl)-1H-pyrrole | Structure | Lacks the chloro substituent |
The unique combination of chloro and trifluoromethyl groups in this compound sets it apart from other similar compounds, enhancing its chemical reactivity and biological profile.
Q & A
Q. Basic Research Focus
- ¹H/¹⁹F NMR : Confirms substitution patterns and detects impurities (e.g., residual ethylene glycol from synthesis) .
- X-ray crystallography : Resolves regiochemical ambiguities, particularly for trifluoromethyl and chloro substituents .
- IR spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and monitors reaction progress .
How can contradictions between in vitro and in vivo biological activity data be resolved methodologically?
Advanced Research Focus
Discrepancies often arise from pharmacokinetic factors or assay limitations:
- Radiolabeling : Incorporate ¹⁸F isotopes (via precursors like [¹⁸F]5) to track biodistribution and metabolism in vivo .
- Dose-response calibration : Adjust in vitro assay conditions (e.g., serum protein content) to better mimic physiological environments .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy .
How does the trifluoromethyl group influence electrophilic substitution reactivity on the pyrrole ring?
Advanced Research Focus
The electron-withdrawing trifluoromethyl group:
- Deactivates the ring : Reduces electron density, favoring electrophilic attacks at the less hindered C3/C4 positions .
- Directs substituents : Computational studies (B3LYP/6-311G(d,p)) show lowered activation barriers for meta-substitution due to resonance effects .
Experimental validation: Competitive reactions with NO₂⁺ or Br₂ highlight preferential substitution at C3 over C2 .
What computational approaches predict regioselectivity in hydrogenation or functionalization reactions?
Q. Advanced Research Focus
- DFT calculations : B3LYP/6-311G(d,p) models quantify reaction enthalpies and barrier heights for H-atom addition, showing C2 hydrogenation is thermodynamically favored (−118.6 kJ/mol vs. −80.9 kJ/mol at C3) .
- Molecular docking : Predicts binding affinities for biological targets, aiding SAR optimization .
- Solvent modeling : COSMO-RS simulations assess solvent effects on transition states .
What strategies optimize the compound’s bioactivity against antifungal or anticancer targets?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) at C5 to enhance membrane permeability .
- Hybrid scaffolds : Combine pyrrole with pyrimidine or imidazole units to target multiple enzymatic sites (e.g., CYP450 inhibition) .
- In silico screening : Virtual libraries identify derivatives with improved LogP values (<3.5) for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
